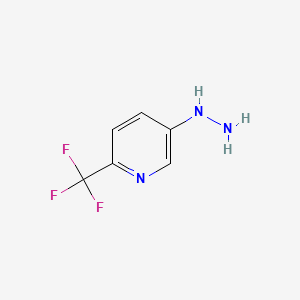

5-Hydrazinyl-2-(trifluoromethyl)pyridine

Overview

Description

5-Hydrazinyl-2-(trifluoromethyl)pyridine is a pyridine derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the reactive hydrazinyl group, which can participate in condensation and coordination reactions, and the electron-withdrawing trifluoromethyl group, which enhances stability and lipophilicity . Commercial availability is confirmed, with suppliers like CymitQuimica offering it in gram quantities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:

2-Chloro-5-(trifluoromethyl)pyridine+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Hydrazinyl-2-(trifluoromethyl)pyridine can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazones or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of azides or nitroso derivatives.

Reduction: Formation of hydrazones or amines.

Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

Chemistry:

Catalysis: Used as a ligand in coordination chemistry for catalysis.

Synthesis: Acts as a building block in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.

Medicine:

Drug Development: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry:

Pesticides: Utilized in the development of agrochemicals due to its bioactive properties.

Materials Science: Used in the synthesis of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-(trifluoromethyl)pyridine largely depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily, while the hydrazinyl group can form hydrogen bonds with target molecules, stabilizing the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Amino-2-(trifluoromethyl)pyridine

- Structural Differences: Replaces the hydrazinyl group with an amino (-NH₂) group.

- Toxicity : Inhalation exposure in industrial settings caused methemoglobinemia, hemolytic anemia, and neurotoxicity in humans, likely due to oxidation into phenylhydroxylamine analogs .

- Metabolism : Similar to aniline, forming toxic metabolites that disrupt hemoglobin and organ function .

- Applications : Used as a pharmaceutical intermediate, but safety protocols are critical due to its toxicity .

2-Hydrazino-5-(trifluoromethyl)pyridine, HCl

- Structural Differences : Protonated hydrazinyl group (as HCl salt).

- Reactivity : The hydrazine moiety enhances nucleophilic activity, making it suitable for synthesizing heterocycles or metal complexes.

5-(Bromomethyl)-2-(trifluoromethyl)pyridine

- Structural Differences : Bromomethyl (-CH₂Br) group at the 5-position.

- Physical Properties : Boiling point = 218.4±35.0 °C; density = 1.647 g/cm³ .

- Applications : Serves as an alkylating agent in organic synthesis, particularly for introducing trifluoromethylpyridine motifs .

5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

- Structural Differences : Pyrrolidinyl (a cyclic amine) at the 5-position.

- Properties : The bulky pyrrolidinyl group may reduce solubility but improve binding affinity in receptor-targeted applications.

Comparative Analysis of Key Properties

Biological Activity

5-Hydrazinyl-2-(trifluoromethyl)pyridine (CAS No. 1035173-53-5) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine functional group and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is . The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological membranes.

Research indicates that this compound interacts with various biological targets, particularly ion channels and enzymes. Notably, it has been shown to modulate Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are involved in pain sensation and inflammatory responses. This modulation can lead to significant physiological effects, including analgesic properties.

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound against various cancer cell lines. The compound demonstrated broad-spectrum activity against several tumor types, including breast cancer (MCF-7) and lung cancer (A549). In vitro assays indicated that it effectively inhibited cell proliferation, with IC50 values suggesting potent antitumor effects .

Antimicrobial Properties

The compound also exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | 10.5 | |

| Antitumor | A549 | 15.2 | |

| Antimicrobial | S. aureus | 12.0 | |

| Antimicrobial | E. coli | 14.5 | |

| TRPA1 Modulation | Human Cells | Not specified |

Detailed Research Findings

- Antitumor Studies : In a comparative study, this compound was found to be more effective than some traditional chemotherapeutics in inhibiting the growth of MCF-7 cells. The mechanism was attributed to the induction of apoptosis as evidenced by morphological changes and flow cytometry results .

- Antimicrobial Efficacy : The compound's antimicrobial activity was evaluated using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics. This suggests its potential application in treating bacterial infections .

- TRPA1 Channel Interaction : The modulation of TRPA1 channels by this compound suggests a mechanism for its analgesic effects. Studies indicated that it could inhibit calcium influx through these channels, which is crucial for pain signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Hydrazinyl-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrazine addition to a pre-functionalized pyridine core. For example, reacting 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under reflux in ethanol (60–80°C) yields the target compound. Key parameters include:

- Temperature : Higher temperatures (>80°C) may lead to side reactions like over-alkylation.

- Solvent : Polar aprotic solvents (e.g., DMF) can accelerate reactivity but require careful purification to remove traces .

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve hydrazine accessibility in biphasic systems.

Table 1 : Comparison of reaction conditions and yields:

| Method | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine substitution | Ethanol | 70 | 65–70 | |

| Catalyzed (PTC) | Toluene | 50 | 75–80 |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm hydrazinyl (-NH-NH2) proton signals at δ 3.5–4.5 ppm and trifluoromethyl (-CF3) as a singlet at δ 120–125 ppm in ¹⁹F NMR .

- HPLC-MS : Monitor purity (>95%) and detect impurities like unreacted chloro precursors .

- FT-IR : Verify N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Recommendations:

- Store under inert gas (argon/nitrogen) at -20°C in amber glass vials.

- Avoid prolonged exposure to light or humidity, which can degrade the hydrazinyl group into azides or nitro derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and nucleophilic sites. For example:

- The hydrazinyl group’s lone pair on N2 facilitates attack at electrophilic carbons.

- Solvent effects (e.g., polarizable continuum models) refine reaction barriers for SNAr mechanisms .

Note : Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. How should researchers address contradictory biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Mitigation strategies:

- Orthogonal Assays : Use fluorescence polarization and SPR to confirm binding affinity.

- Metabolic Stability Tests : Incubate compounds with liver microsomes to rule out rapid degradation .

- Structural Analogues : Compare activity of methylated hydrazinyl derivatives to isolate electronic effects .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

- Methodological Answer : Directing groups and transition-metal catalysts enhance selectivity:

- Pd-Catalyzed C-H Activation : Use pyridine-N-oxide as a directing group for meta-functionalization .

- Electrophilic Aromatic Substitution : -CF3 deactivates the ring, favoring reactions at the hydrazinyl-adjacent position .

Case Study : Bromination at C4 achieved 85% selectivity using NBS in acetonitrile at 0°C .

Q. How can researchers analyze byproducts formed during large-scale synthesis of this compound?

- Methodological Answer : Employ LC-HRMS and GC-MS to identify impurities. Common byproducts include:

- Dimerization products : From hydrazine cross-linking (e.g., bis-pyridyl hydrazines).

- Oxidized derivatives : Nitro or diazo compounds formed under aerobic conditions .

Mitigation : Add antioxidants (e.g., BHT) and optimize reaction time to minimize side reactions .

Q. Methodological Tables

Table 2 : Key functionalization reactions of this compound

Properties

IUPAC Name |

[6-(trifluoromethyl)pyridin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLXIDZXMUALHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670740 | |

| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035173-53-5 | |

| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.